molecular formula C6H3Cl2NO B1362338 6-Chloronicotinoyl chloride CAS No. 58757-38-3

6-Chloronicotinoyl chloride

Cat. No. B1362338
Key on ui cas rn: 58757-38-3
M. Wt: 176 g/mol
InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

6-Chloro-nicotinic acid (11.0 g, 6.34 mmol) was dissolved in 10 mL thionyl chloride and the resulting mixture was refluxed for 3 h. The excess thionyl chloride was removed under reduced pressure to give the title compound (11.0 g, 89%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.S(Cl)([Cl:13])=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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